
2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-quinolin-8-ylethanamine typically involves the nucleophilic substitution of fluorine atoms and cyclization reactions. One common method includes the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures to introduce fluorine atoms into the quinoline ring . Another approach involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Industrial Production Methods
Industrial production of fluorinated quinolines, including 2,2-Difluoro-2-quinolin-8-ylethanamine, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact and improve yield .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-quinolin-8-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like cesium fluoride and organometallic compounds are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with enhanced biological activities .
科学的研究の応用
2,2-Difluoro-2-quinolin-8-ylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: Utilized in the production of liquid crystals, dyes, and other materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-2-quinolin-8-ylethanamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt bacterial cell membranes, and interfere with DNA synthesis. These actions result in the antibacterial, antineoplastic, and antiviral effects observed in scientific studies .
類似化合物との比較
Similar Compounds
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
2,2-Difluoro-2-quinolin-8-ylethanamine is unique due to its specific fluorination pattern, which enhances its biological activity and provides distinct properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
特性
IUPAC Name |
2,2-difluoro-2-quinolin-8-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQHMXVIYUKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)
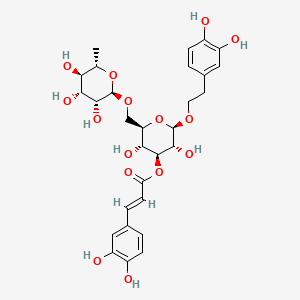
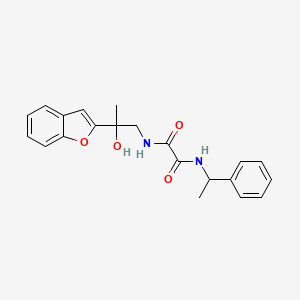

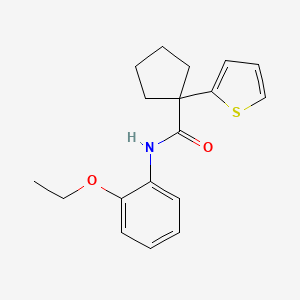

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2953878.png)

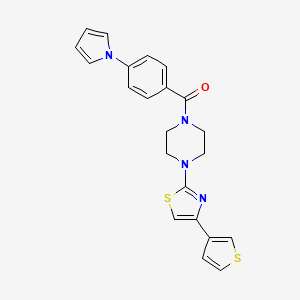
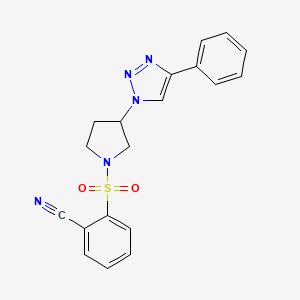
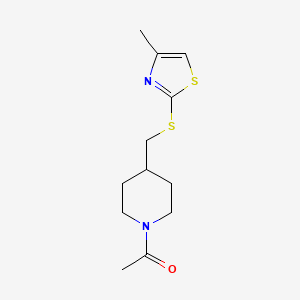
![3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2953887.png)

